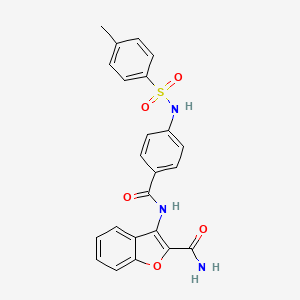![molecular formula C20H17Cl2NO B2930886 (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one CAS No. 54237-29-5](/img/structure/B2930886.png)
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one, also known as 3CP-MMP, is an organic compound that has recently been studied for its potential uses in scientific research. It is a member of the group of compounds known as piperidinones, which are derivatives of piperidine and have a wide range of applications in organic chemistry. 3CP-MMP is of particular interest due to its unique structure and properties, which allow it to be used in a variety of applications.
Scientific Research Applications
Synthesis of Novel Compounds
A study by Bharkavi, Kumar, and Perumal (2015) presented a facile stereoselective domino approach for constructing novel bis(spiropiperidone)–tetrahydrothiophene hybrid heterocycles using (3E,5E)-3,5-bis(arylidene)-1-methyl/benzyl piperidin-4-ones. This method features high atom economy, stereoselectivity, short reaction times, and operational simplicity, indicating its utility in creating complex molecular architectures efficiently (Bharkavi, Kumar, & Perumal, 2015).
Antiarrhythmic Activities
Another research conducted by Abdel-Hafez et al. (2009) explored the antiarrhythmic activities of newly synthesized tricyclic and tetracyclic thienopyridine derivatives derived from condensation reactions involving 3,5-bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one. The study showcased the potential of these compounds in offering high antiarrhythmic activities comparable to established medications like Procaine amide and Lidocaine, suggesting their importance in developing new therapeutic agents (Abdel-Hafez et al., 2009).
Crystal and Molecular Structures
Research on the crystal and molecular structures of derivatives of piperidin-4-ones, such as the bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, provides insight into the conformational preferences and structural characteristics of these compounds. Such studies are crucial for understanding the physical properties and reactivity of the compounds, enabling the design of materials with desired functions (Dega-Szafran et al., 2006).
Antimycobacterial Agents
Biava et al. (2008) synthesized and evaluated the biological activity of 1,5-diphenylpyrrole derivatives, including compounds related to (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one, against Mycobacterium tuberculosis. The study highlighted the influence of lipophilic substituents on antimycobacterial activity, offering a pathway towards developing new antimycobacterial therapies (Biava et al., 2008).
Cytotoxicity of Asymmetric Derivatives
Yao et al. (2018) focused on the synthesis, crystal structures, and cytotoxicity of novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives (BAPs), demonstrating their significant antitumor activity. This highlights the potential of such compounds in cancer research and therapy, underscoring the versatility of (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one derivatives in medicinal chemistry (Yao et al., 2018).
properties
IUPAC Name |
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-23-12-16(8-14-4-2-6-18(21)10-14)20(24)17(13-23)9-15-5-3-7-19(22)11-15/h2-11H,12-13H2,1H3/b16-8+,17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQVSEHRDVJHFO-GONBZBRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)
![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)


![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)
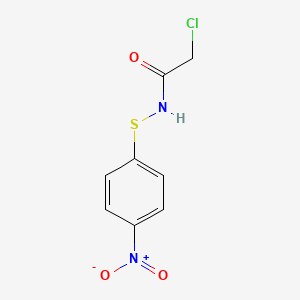

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)
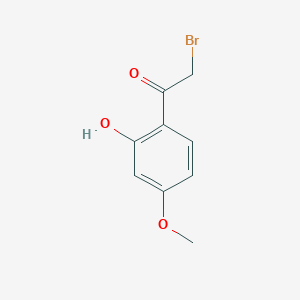
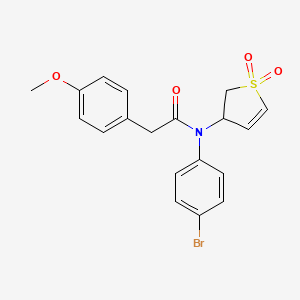
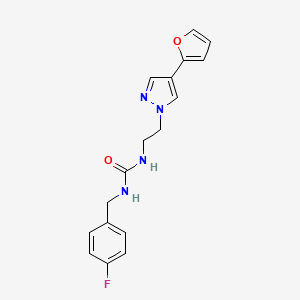
![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)
![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2930825.png)
